Etretinate belongs to a class of drugs called retinoids, which are synthetic derivatives of vitamin A. The exact mechanism by which Etretinate works in psoriasis is not fully understood, but research suggests it influences keratinocyte proliferation (cell growth) and differentiation (maturation) within the skin []. Studies have also shown Etretinate's potential to modulate the immune system, potentially reducing inflammation associated with psoriasis [].
Early clinical research demonstrated Etretinate's effectiveness in treating severe psoriasis, leading to significant improvements in symptoms like redness, scaling, and plaque formation []. Compared to other treatments available at the time, Etretinate offered longer-lasting remission and improved quality of life for psoriasis patients [].
While initially promising, research also revealed significant side effects associated with Etretinate use. These included teratogenicity (birth defects) in pregnant women, cheilitis (inflammation of the lips), and hepatotoxicity (liver damage) []. Due to these safety concerns, Etretinate has largely been withdrawn from the market, with safer and more targeted retinoid therapies being preferred for psoriasis treatment.
Etretinate is a synthetic retinoid, specifically an aromatic retinoid, that was developed by Hoffmann–La Roche and approved by the U.S. Food and Drug Administration in 1986 for the treatment of severe psoriasis. Its chemical formula is , with a molecular weight of approximately 354.49 g/mol. Etretinate is characterized as a highly lipophilic compound, which allows it to be stored in adipose tissue and released over time, resulting in prolonged effects even after discontinuation of therapy. The drug was withdrawn from the market in Canada in 1996 and in the United States in 1998 due to significant teratogenic risks, although it remains available in Japan under the trade name Tigason .
The exact mechanism by which Etretinate treats psoriasis is not fully understood. However, it's believed to work by regulating the growth and differentiation of skin cells (keratinocytes) []. Like other retinoids, it likely binds to retinoic acid receptors, influencing gene expression related to cell proliferation and differentiation [].
The primary safety concern with Etretinate is its teratogenicity. Studies have shown a high risk of severe birth defects in children born to women who were pregnant while taking Etretinate []. Due to this risk, strict precautions are necessary for women using Etretinate, including effective contraception for extended periods after stopping the medication.
Other potential side effects include:
Etretinate undergoes extensive metabolism, primarily through first-pass metabolism to form its active acid metabolite, acitretin. The metabolic pathway includes:
The compound also interacts with various biochemical pathways, including the modulation of retinoic acid receptors that regulate gene expression related to cell proliferation and differentiation .
Etretinate exhibits keratolytic properties, making it effective in treating skin conditions characterized by abnormal keratinization, such as psoriasis. Its mechanism of action involves:
Etretinate is synthesized through the esterification of retinoic acid with an appropriate alcohol. The synthesis generally involves:
The process requires careful control of reaction conditions to ensure high yield and purity of the final product .
Etretinate's interactions can be categorized into pharmacokinetic and pharmacodynamic aspects:
Etretinate belongs to a class of compounds known as retinoids. Here are some similar compounds along with their unique characteristics:
| Compound Name | Characteristics | Unique Aspects |
|---|---|---|
| Acitretin | Active metabolite of etretinate; shorter half-life (~50 hours). | Less lipophilic; safer alternative for psoriasis treatment. |
| Tazarotene | Topical retinoid used for acne and psoriasis; selective retinoic acid receptor modulator. | Lower systemic absorption; less risk of systemic side effects. |
| Isotretinoin | Used primarily for severe acne; affects sebaceous gland activity. | Known for significant teratogenic risks; different clinical applications compared to etretinate. |
| Retinol | Natural form of vitamin A; used in cosmetic formulations for skin health. | Non-prescription; less potent but safer for general use. |
Etretinate's uniqueness lies in its long half-life and potent keratolytic properties, making it effective but also necessitating caution due to its teratogenic potential .
High-performance liquid chromatography represents the cornerstone analytical technique for etretinate characterization, with multiple validated protocols developed to address different analytical requirements. The most widely employed methodologies utilize reversed-phase chromatography with C18 stationary phases, offering superior separation efficiency and reproducibility [1] [2] [3].
The fundamental HPLC protocol for etretinate analysis employs a C18 column (250 × 4.6 millimeters, 5 micrometers particle size) with gradient elution using water containing 0.1 percent formic acid as mobile phase A and acetonitrile as mobile phase B [1] [2]. The optimized gradient program initiates with 75 percent mobile phase B, increasing linearly to 100 percent B over 6 minutes, followed by an isocratic hold [2]. Detection is performed at 360 nanometers, corresponding to the ultraviolet absorption maximum of the conjugated tetraene system characteristic of etretinate [4] [5].
Alternative reversed-phase methodologies utilize different column configurations and mobile phase compositions to optimize separation selectivity. A rapid analysis protocol employs a shorter C18 column (125 × 4.0 millimeters) with 1 percent ammonium acetate buffer and acetonitrile, achieving complete analysis within 11 minutes [3] [6]. This method provides enhanced peak shape and reduced analysis time while maintaining analytical precision with relative standard deviations below 4 percent [1].
For specialized applications requiring enhanced resolution of geometric isomers, normal-phase chromatography protocols have been developed utilizing silica columns with hexane-ethyl acetate mobile phases [7] [8]. These methods provide superior discrimination of cis-trans isomers but require longer analysis times and careful control of mobile phase water content [3] [7].
Sample preparation protocols for biological matrices involve liquid-liquid extraction using diethyl ether or methyl tert-butyl ether following protein precipitation with acetonitrile or ethanol [9] [10]. The extraction recovery for etretinate consistently exceeds 75 percent across the concentration range of 10 to 1000 nanograms per milliliter [11] [12]. Internal standard methodology employs retinyl acetate or isotopically labeled analogs to compensate for extraction variability and matrix effects [2] [10].
Column-switching techniques have been implemented to address the strong binding of retinoids to plasma proteins, utilizing precolumn washing with ammonium acetate buffer to remove polar interferences before analyte transfer to the analytical column [3] [11]. This automated approach enhances method robustness and reduces matrix interference while maintaining quantitative recovery [11].
Mass spectrometric analysis of etretinate employs electrospray ionization or atmospheric pressure chemical ionization in positive ion mode, generating the protonated molecular ion at m/z 355.2 [13] [14]. The primary fragmentation pathway involves loss of the ethyl ester group (46 atomic mass units) to produce the base peak at m/z 309.2, corresponding to the acitretin ion [13] [15]. Secondary fragmentation yields characteristic product ions at m/z 281.2 (loss of carbon monoxide), m/z 159.1 (aromatic ring system), and m/z 123.0 (substituted benzyl cation) [13] [14].
Tandem mass spectrometry protocols utilize multiple reaction monitoring transitions for quantitative analysis, with the 355.2 → 309.2 transition providing optimal sensitivity and specificity [13] [15] [14]. Collision-induced dissociation at 20-25 electron volts generates reproducible fragmentation patterns suitable for structural confirmation and quantitative determination [14] [16].
High-resolution mass spectrometry provides exact mass measurements enabling molecular formula confirmation and detection of impurities with minimal mass differences [13]. The theoretical exact mass of etretinate (C23H30O3) is 354.219495 atomic mass units, which can be determined with sub-millidalton accuracy using time-of-flight or orbitrap analyzers [17] [18].
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of etretinate through detailed analysis of proton and carbon-13 spectra [4] [19]. The characteristic ¹H nuclear magnetic resonance spectrum in deuterated chloroform reveals distinct signals for the ethyl ester group (triplet at 1.29 parts per million, quartet at 4.22 parts per million), aromatic methyl groups (singlets at 2.15 and 2.34 parts per million), methoxy group (singlet at 3.85 parts per million), and the conjugated tetraene system (multiplets at 6.12-6.78 parts per million) [4] [19].
The aromatic region displays characteristic signals for the substituted phenyl ring, with distinct coupling patterns confirming the 4-methoxy-2,3,6-trimethylphenyl substitution pattern [4] [19]. Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond correlation experiments, provide correlation information confirming connectivity and stereochemistry [19] [20].
¹³C nuclear magnetic resonance spectroscopy reveals the complete carbon framework, with the carbonyl carbon appearing at approximately 167 parts per million, aromatic carbons in the 110-160 parts per million region, and aliphatic carbons below 100 parts per million [4]. The methoxy carbon appears as a characteristic singlet at 55.3 parts per million, while the ethyl ester carbons resonate at 14.2 and 60.8 parts per million [4].
Advanced nuclear magnetic resonance techniques such as diffusion-ordered spectroscopy and nuclear Overhauser effect spectroscopy provide additional structural confirmation and purity assessment capabilities [20] [21]. Chemical shift perturbation analysis can detect impurities and degradation products through systematic changes in the nuclear magnetic resonance spectrum [20].
Geometric isomer analysis represents a critical aspect of etretinate quality control due to the potential for photoisomerization during synthesis, storage, and handling [4] [22]. The conjugated tetraene system can adopt multiple geometric configurations, with the all-trans isomer being the desired pharmaceutical form [4] [22].
High-performance liquid chromatography with optimized gradient conditions provides baseline resolution of the major geometric isomers, including all-trans (etretinate), 9-cis, 13-cis, 11-cis, and various di-cis isomers [22] [23]. The all-trans isomer typically elutes at 14.2 minutes under standard reversed-phase conditions, with separation factors ranging from 1.05 to 1.31 for the various cis isomers [22] [23].
Ultraviolet spectroscopic detection at 350-365 nanometers enables identification of individual isomers based on subtle differences in absorption maxima [22] [23]. The all-trans isomer exhibits maximum absorption at 351 nanometers, while cis isomers show slight hypsochromic shifts to 344-349 nanometers [22] [23]. This spectroscopic discrimination provides additional confirmation of isomer identity beyond chromatographic retention time [22].
Geometric purity assessment requires quantitative determination of the all-trans content relative to total isomer content [22] [24]. Pharmaceutical specifications typically require a minimum of 85 percent all-trans isomer for acceptable geometric purity [24] [25]. Typical analytical results demonstrate 87-92 percent all-trans content in high-quality etretinate preparations [24].
Forced degradation studies under various stress conditions (heat, light, acid, base) generate known geometric isomers for method validation and impurity identification [22] [26]. Photolytic degradation represents the primary pathway for geometric isomerization, producing complex mixtures of cis and di-cis isomers that require chromatographic resolution [4] [22].
Peak purity assessment using photodiode array detection enables verification of chromatographic peak homogeneity through spectral comparison across the peak width [27] [26]. Spectral contrast calculations and similarity indices provide quantitative measures of peak purity, with typical acceptance criteria requiring similarity values exceeding 0.99 [27].
Advanced separation techniques including two-dimensional liquid chromatography and supercritical fluid chromatography offer enhanced resolution for complex isomer mixtures when conventional methods prove insufficient [27]. These orthogonal separation mechanisms provide complementary selectivity for challenging separations [27].
Irritant;Health Hazard;Environmental Hazard